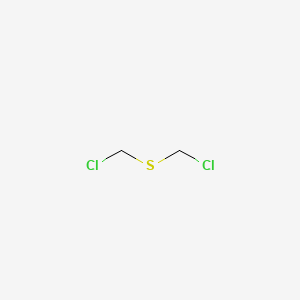

Bis(chloromethyl) sulfide

Overview

Description

Bis(chloromethyl) sulfide is a useful research compound. Its molecular formula is C2H4Cl2S and its molecular weight is 131.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Synthesis and Properties

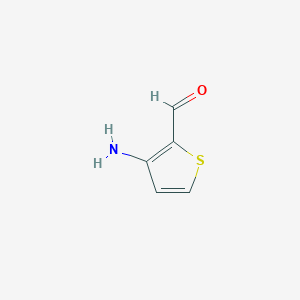

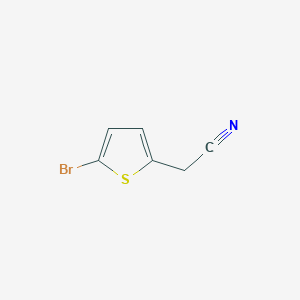

- Chloromethylation of bis(2-thienyl) sulfide leads to the formation of a new polymer with potential applications in organic semiconductors. This polymer is created through a process involving the fast polycondensation of the primary chloromethylation product with the initial sulfide, leading to a material with thiophene rings alternately separated by sulfur atoms and methylene groups (Papernaya et al., 2002).

2. Detection of Chemical Warfare Agents

- Bis(chloromethyl) sulfide, known as mustard gas, has analogs that are useful for simulating and studying the detection of chemical warfare agents. A metal-organic framework (MOF) material was synthesized for the detection of 2-Chloroethyl ethyl sulfide, a mustard gas simulant. This material, functionalized with fluorescein, shows potential as a sensitive fluorescent probe for trace-level detection of mustard gas simulants (Abuzalat et al., 2021).

3. Toxicological Studies and Countermeasures

- This compound has been extensively studied for its vesicating (blistering) effects, especially as a chemical warfare agent. Research utilizing in vitro human skin models has provided insights into the mechanisms of skin damage and potential therapeutic approaches. These models have successfully replicated in vivo effects like apoptosis of basal keratinocytes and microblister formation, aiding in the development of preventive and therapeutic strategies for sulfur mustard-induced pathology (Hayden et al., 2009).

4. Chemical Agent Destruction

- The degradation of this compound is crucial for the decontamination of chemical warfare agents. Research has focused on developing solvent-free, solid catalysts for the selective oxidation of sulfur mustard using ambient air. This method is environmentally friendly and provides a colorimetric detection capability, changing color upon contact with the agent. Such catalysts offer a safe and effective approach to the detoxification of sulfur-containing chemical warfare agents (Collins-Wildman et al., 2021).

5. Chemical Weapons Convention (CWC) Compliance

- Studies on this compound and its halogen analogues contribute to the understanding of chemical warfare agents not covered by the CWC. These substances serve as safe alternatives for testing decontamination processes and studying reaction kinetics without using hazardous agents. Their synthesis and analysis help in maintaining credible results while ensuring safety and compliance with international conventions (Sura et al., 2021).

Mechanism of Action

Target of Action

Bis(chloromethyl) sulfide is a nonspecific toxin that primarily targets macromolecules such as DNA, RNA, and proteins . It is a strong alkylating agent, which means it can introduce an alkyl group into these macromolecules, disrupting their normal function .

Mode of Action

The compound interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the this compound to its target molecule. This can lead to changes in the target molecule’s structure and function, potentially causing damage or dysfunction .

Result of Action

The alkylation of DNA, RNA, and proteins by this compound can lead to a variety of molecular and cellular effects. These can include DNA damage, disruption of RNA function, and alteration of protein structure and function. These changes can ultimately lead to cell death .

Safety and Hazards

Bis(chloromethyl) sulfide is classified as a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Bis(chloromethyl) sulfide plays a significant role in biochemical reactions due to its strong alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. This compound is known to react with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins and the nitrogen atoms in nucleic acids. These interactions can result in the inhibition of enzyme activity, disruption of protein function, and damage to DNA and RNA .

Cellular Effects

The effects of this compound on cells are profound and varied. It has been shown to induce cytotoxicity in various cell types, including epithelial cells, fibroblasts, and immune cells. This compound can disrupt cell signaling pathways, leading to altered gene expression and impaired cellular metabolism. It has been observed to cause oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This alkylation process can inhibit enzyme activity by modifying the active sites of enzymes or by cross-linking proteins, thereby disrupting their normal function. Additionally, this compound can cause DNA damage by forming adducts with nucleotides, leading to mutations and impaired DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade upon exposure to light and heat. Long-term exposure to this compound has been shown to result in persistent cellular damage, including chronic oxidative stress and sustained inhibition of enzyme activity. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and transient changes in cellular function. At higher doses, this compound can induce severe toxicity, including tissue necrosis, organ damage, and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in sulfur metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to genotoxic effects .

Properties

IUPAC Name |

chloro(chloromethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIFIIWBVJKVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340542 | |

| Record name | Bis(chloromethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-44-7 | |

| Record name | Bis(chloromethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(chloromethyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

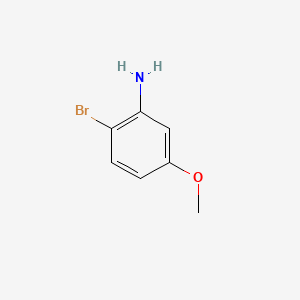

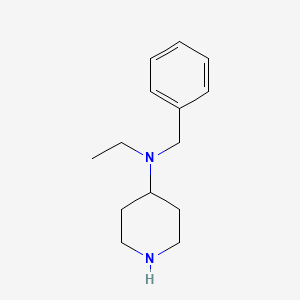

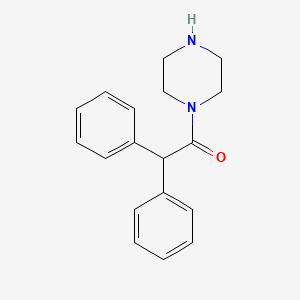

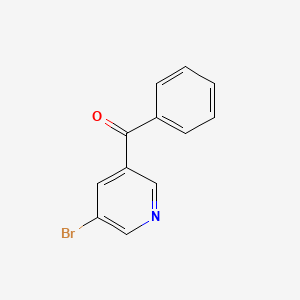

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

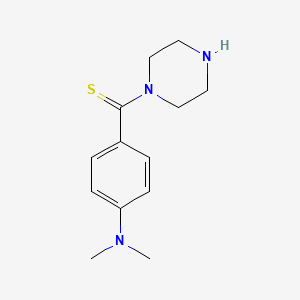

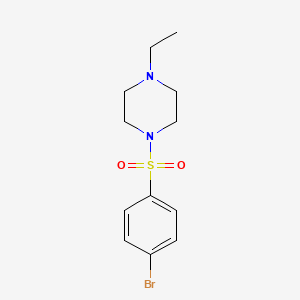

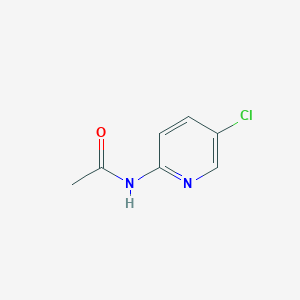

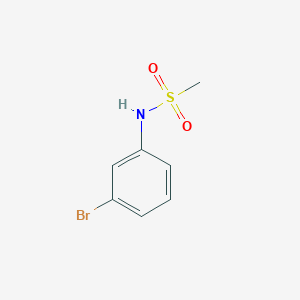

Feasible Synthetic Routes

Q1: What is the role of Bis(chloromethyl) sulfide in the synthesis of Bis(mercaptomethyl)sulfide?

A1: this compound serves as a crucial intermediate in the synthesis of Bis(mercaptomethyl)sulfide. [] The synthesis, as described in the research, starts with 1,3,5-trithiohexane reacting with dichlorodisulfane to yield this compound. This compound then undergoes further reactions to ultimately produce Bis(mercaptomethyl)sulfide.

Q2: Can you elaborate on the subsequent steps involved in the synthesis of Bis(mercaptomethyl)sulfide from this compound?

A2: While the provided abstract doesn't detail the specific reaction mechanisms, it mentions that this compound is converted to polymeric bisthiomethylsulfide. [] This polymeric form is then cleaved in liquid ammonia using sodium, resulting in the final product, Bis(mercaptomethyl)sulfide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.